DBCO-Val-Cit-OH

Click Chemistry Bioconjugation Kinetics Linker Stability

DBCO-Val-Cit-OH uniquely combines SPAAC bioorthogonality with tumor-selective Cathepsin B cleavage, eliminating copper toxicity and enabling precise payload release in ADCs/PROTACs. Its carboxylic acid offers versatile conjugation, and the absence of a PEG spacer maintains hydrophobicity for specific membrane permeability profiles. Choose this linker for reliable, targeted therapeutic development.

Molecular Formula C32H39N5O6
Molecular Weight 589.7 g/mol
Cat. No. B12426587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-Val-Cit-OH
Molecular FormulaC32H39N5O6
Molecular Weight589.7 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCCCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31
InChIInChI=1S/C32H39N5O6/c1-21(2)29(30(40)35-25(31(41)42)13-9-19-34-32(33)43)36-27(38)15-7-8-16-28(39)37-20-24-12-4-3-10-22(24)17-18-23-11-5-6-14-26(23)37/h3-6,10-12,14,21,25,29H,7-9,13,15-16,19-20H2,1-2H3,(H,35,40)(H,36,38)(H,41,42)(H3,33,34,43)/t25-,29-/m0/s1
InChIKeyIMBGHUHYLUKXPQ-SVEHJYQDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-[[(2S)-2-[[6-(2-Azatricyclo[10.4.0.0⁴,⁹]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid (DBCO-Val-Cit-OH): A Click-Chemistry-Ready, Protease-Cleavable Linker for Targeted Conjugates


The compound (2S)-2-[[(2S)-2-[[6-(2-azatricyclo[10.4.0.0⁴,⁹]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid, commonly referred to as DBCO-Val-Cit-OH, is a heterobifunctional linker molecule. It integrates a dibenzocyclooctyne (DBCO) group for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry with a valine-citrulline (Val-Cit) dipeptide sequence . This dipeptide serves as a recognition and cleavage motif for the lysosomal cysteine protease cathepsin B, which is frequently overexpressed in malignant cells [1]. The molecule terminates in a free carboxylic acid, providing a versatile handle for conjugation to amine-containing payloads or scaffolds . With a molecular weight of 589.68 g/mol and the molecular formula C₃₂H₃₉N₅O₆, DBCO-Val-Cit-OH is a key building block in the construction of advanced bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) .

Critical Differentiation of DBCO-Val-Cit-OH: Why Alternate Click Handles and Linker Architectures Yield Divergent Conjugation Outcomes


Substituting DBCO-Val-Cit-OH with a superficially similar linker is not a straightforward swap; the molecule's unique combination of functional modules dictates its overall performance in complex biological environments. While other linkers may offer a click handle or a protease-cleavable sequence, the specific pairing of a DBCO group with a Val-Cit dipeptide results in a distinct profile of reaction kinetics, stability, and payload release dynamics. For example, replacing the DBCO moiety with a trans-cyclooctene (TCO) enables faster inverse electron-demand Diels-Alder (IEDDA) click chemistry, but TCO reagents are known to isomerize to a less reactive cis-form, potentially compromising long-term stability and reproducibility [1]. Conversely, linkers based on the Val-Cit dipeptide have different cleavage kinetics compared to other enzymatic substrates, such as Val-Ala or Phe-Lys, directly impacting the rate and efficiency of intracellular drug release [2]. Furthermore, the absence of a self-immolative spacer or a polyethylene glycol (PEG) chain in DBCO-Val-Cit-OH, in contrast to longer analogs like DBCO-PEG4-Val-Cit-PAB-OH, alters the molecule's hydrophilicity and the distance between the conjugation site and the cleavable bond, which can significantly affect the final bioconjugate's physicochemical properties and biological activity .

Quantitative Differentiation of DBCO-Val-Cit-OH: Evidence-Based Comparison with Key Linker Analogs


DBCO-Val-Cit-OH vs. TCO-PEG1-Val-Cit-OH: A Trade-off Between Click Reaction Speed and Reagent Stability

The choice of the click handle is a primary determinant of conjugation efficiency and experimental reproducibility. DBCO-Val-Cit-OH engages in strain-promoted alkyne-azide cycloaddition (SPAAC) with a second-order rate constant (k₂) typically in the range of 10⁻² to 10⁰ M⁻¹s⁻¹, while a TCO-based comparator, such as TCO-PEG1-Val-Cit-OH, undergoes inverse electron-demand Diels-Alder (IEDDA) with tetrazines at rates 10⁴ to 10⁶ times faster [1]. However, this superior speed comes with a stability trade-off: trans-cyclooctene (TCO) can undergo photoisomerization to its cis-conformer, which exhibits significantly reduced reactivity toward tetrazines, whereas the azide and DBCO partners in SPAAC are highly stable and demonstrate minimal side reactions in complex biological media [2].

Click Chemistry Bioconjugation Kinetics Linker Stability

DBCO-Val-Cit-OH vs. Alternative Dipeptide Linkers: Quantifying Cathepsin B Cleavage Efficiency for Intracellular Payload Release

The rate of intracellular payload release is a critical parameter for efficacy and safety of targeted conjugates. DBCO-Val-Cit-OH incorporates the Val-Cit dipeptide, a well-characterized substrate for cathepsin B. In comparative enzymatic assays, the Val-Cit motif exhibits a half-life of 240 minutes for drug release, demonstrating significantly slower cleavage than the Phe-Lys dipeptide (half-life of 8 minutes), which is cleaved too rapidly for many applications [1]. In contrast, the Val-Ala linker, another common alternative, is cleaved by cathepsin B at approximately half the rate of Val-Cit, offering a different kinetic profile that may be preferred for specific payloads or tumor microenvironments [2].

ADC Linker Enzymatic Cleavage Cathepsin B

Impact of Linker Length on Conjugate Hydrophilicity: DBCO-Val-Cit-OH vs. PEGylated and Self-Immolative Analogs

The physicochemical properties of the final bioconjugate, particularly its aggregation propensity, are heavily influenced by the linker's structure. DBCO-Val-Cit-OH, with a molecular weight of 589.68 g/mol, lacks the polyethylene glycol (PEG) spacer and the para-aminobenzyloxycarbonyl (PAB) self-immolative group found in larger analogs like DBCO-PEG4-Val-Cit-PAB-OH (914.07 g/mol) [REFS-1, REFS-2]. While the PEG4 spacer and PAB group in the latter are intended to improve solubility and facilitate traceless drug release, they also increase the linker's overall length and hydrophilicity. In some cases, the shorter, less hydrophilic DBCO-Val-Cit-OH may be preferable to minimize the risk of hydrophobic aggregation in the final conjugate, a known drawback of Val-Cit-containing linkers that can lead to high drug-to-antibody ratios (DAR) and reduced efficacy .

Linker Design Hydrophilicity ADC Aggregation

Conjugation Versatility via Terminal Carboxylic Acid: DBCO-Val-Cit-OH vs. Click-Only or Payload-Preloaded Linkers

The free carboxylic acid terminus of DBCO-Val-Cit-OH provides a versatile point for amide bond formation with a wide array of amine-containing molecules, including cytotoxic payloads, E3 ligase ligands, and fluorescent probes . This contrasts with linkers that are pre-functionalized with a specific payload (e.g., MMAE or MMAF) or those that lack a reactive group for payload attachment. For instance, a related compound, DBCO-PEG4-Val-Cit-PAB-MMAF, has the auristatin payload already conjugated via the PAB group, limiting its use to that specific drug . The modularity of DBCO-Val-Cit-OH allows for the exploration of diverse drug-linker combinations and the creation of bespoke PROTAC molecules, offering greater synthetic flexibility in early-stage research and development.

Bioconjugation Linker Functionalization PROTAC Synthesis

Optimal Deployment Scenarios for DBCO-Val-Cit-OH in Bioconjugate Research and Development


Synthesis of Antibody-Drug Conjugates (ADCs) Requiring Copper-Free Click Chemistry and Cathepsin B-Cleavable Linkers

DBCO-Val-Cit-OH is ideally suited for the construction of ADCs where the antibody is first functionalized with an azide group. The DBCO moiety then enables efficient, copper-free conjugation via SPAAC, eliminating the cytotoxicity concerns associated with copper catalysts . Following internalization of the ADC into the target cancer cell, the Val-Cit linker is cleaved by lysosomal cathepsin B, releasing the cytotoxic payload specifically within the tumor microenvironment [1]. This scenario leverages the unique combination of bioorthogonal click chemistry and a tumor-selective release mechanism.

Assembly of PROTACs (Proteolysis-Targeting Chimeras) with a Cleavable Linker

In PROTAC development, DBCO-Val-Cit-OH can be used as a modular linker to connect an E3 ligase ligand (functionalized with an azide) to a target-protein-binding warhead (functionalized with an amine, or vice versa) . The Val-Cit dipeptide introduces a cleavable element into the PROTAC structure, which, while not strictly necessary for degradation, can be used to study linker-dependent cellular permeability, target engagement kinetics, or as a safety feature in prodrug-like PROTAC designs. The free carboxylic acid provides a convenient attachment point for a wide variety of target-binding moieties.

Creation of Fluorescent and Affinity Probes for Cellular Imaging and Target Engagement Studies

DBCO-Val-Cit-OH facilitates the creation of sophisticated molecular probes. For example, an azide-modified fluorophore can be attached to the DBCO group, while an amine-containing affinity tag (e.g., a small molecule inhibitor or a peptide) can be coupled to the carboxylic acid . The resulting probe can be used to track cellular uptake and lysosomal trafficking via fluorescence microscopy, with the Val-Cit linker serving as a sensor for cathepsin B activity. This application is directly supported by the linker's dual functionality and its well-defined enzymatic cleavage profile.

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